Aminothiazole 5

Catalog No.
S8646709
CAS No.
M.F
C13H10N4S
M. Wt
254.31 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminothiazole 5

Product Name

Aminothiazole 5

IUPAC Name

5-phenyl-N-pyrimidin-4-yl-1,3-thiazol-2-amine

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

InChI

InChI=1S/C13H10N4S/c1-2-4-10(5-3-1)11-8-15-13(18-11)17-12-6-7-14-9-16-12/h1-9H,(H,14,15,16,17)

InChI Key

FSPQRRRTGAGFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC3=NC=NC=C3

Aminothiazole 5 (frequently procured as 2-aminothiazole-5-carboxylic acid or its ester/amide derivatives) is a highly functionalized heterocyclic building block central to modern medicinal chemistry, most notably serving as the core structural motif for the pan-Src/Bcr-Abl kinase inhibitor dasatinib [1]. Unlike generic, unsubstituted thiazoles, this specific C5-functionalized scaffold provides an optimal dual hydrogen-bond donor/acceptor geometry required for anchoring into the kinase hinge region [2]. For industrial procurement, securing the pre-functionalized Aminothiazole 5 scaffold bypasses complex downstream functionalization, offering a highly processable, stable, and regiochemically pure starting material for targeted oncology and neurodegenerative therapeutic pipelines [3].

Substituting Aminothiazole 5 with unsubstituted 2-aminothiazole or C4-functionalized isomers introduces severe process inefficiencies and pharmacological failures [1]. Attempting to post-synthetically functionalize the C5 position of a generic 2-aminothiazole requires harsh, cryogenic lithiation conditions that suffer from poor regioselectivity and generate difficult-to-separate isomeric impurities, drastically reducing overall yield [2]. Furthermore, in downstream applications, the spatial vector of the C5-carboxamide is non-negotiable; shifting the functional group to the C4 position completely misaligns the molecule within the kinase ATP-binding pocket, resulting in a catastrophic loss of target affinity [1]. Therefore, procuring the precisely C5-substituted scaffold is mandatory for both manufacturing viability and biological efficacy.

Regioselective Yield in API Manufacturing Workflows

In the scalable synthesis of dasatinib intermediates, utilizing a pre-functionalized Aminothiazole 5 precursor (via a one-pot Hantzsch condensation with alpha-bromo-beta-ethoxyacrylamide) achieves a regioselective yield of >85% [1]. In contrast, attempting to functionalize generic unsubstituted 2-aminothiazole via C5-lithiation and subsequent carboxylation yields <40% of the desired product and requires cryogenic (-78 °C) conditions [2]. This demonstrates the operational superiority of procuring the C5-pre-functionalized scaffold.

Evidence DimensionRegioselective Synthesis Yield
Target Compound DataAminothiazole 5 (pre-functionalized route): >85% yield
Comparator Or BaselineUnsubstituted 2-aminothiazole (post-synthetic C5-lithiation): <40% yield
Quantified DifferenceGreater than 2-fold increase in yield while eliminating cryogenic processing
ConditionsPilot-scale API intermediate synthesis (dasatinib core)

Eliminates the need for costly cryogenic reactors and complex chromatographic purification in industrial API manufacturing.

Kinase Hinge-Binding Affinity and Spatial Vectoring

The C5-substitution vector of Aminothiazole 5 is structurally essential for ATP-competitive kinase inhibition. Structure-activity relationship (SAR) studies show that 2-aminothiazole-5-carboxamide derivatives (such as dasatinib) achieve sub-nanomolar potency against Bcr-Abl and Src kinases (IC50 < 1.0 nM) [1]. Moving the carboxamide linkage to the C4 position (2-aminothiazole-4-carboxamide analogs) disrupts the critical hydrogen-bonding network with the kinase hinge region (specifically the backbone NH of Met318), resulting in a >100-fold drop in potency (IC50 > 100 nM) [1].

Evidence DimensionIn vitro Kinase Inhibition (IC50)
Target Compound DataC5-substituted Aminothiazole (Dasatinib): IC50 < 1.0 nM
Comparator Or BaselineC4-substituted Aminothiazole analog: IC50 > 100 nM
Quantified Difference>100-fold loss in target affinity when substituting the C5 position
ConditionsIn vitro Bcr-Abl / Src kinase enzymatic assay

Proves that generic structural analogs cannot be substituted if the end-goal is high-affinity kinase inhibition.

Metabolic Stability vs. Isosteric Alternatives

While 2-aminoxazole-5-carboxamides are frequently explored as oxygen-isosteres of the Aminothiazole 5 scaffold, the sulfur-containing thiazole ring provides superior metabolic stability and distinct electronic properties [1]. The thiazole sulfur atom contributes to a more robust aromatic system that resists hydrolytic and enzymatic degradation in vivo compared to the more labile oxazole ring, ensuring the resulting API maintains an extended half-life and consistent bioavailability [2].

Evidence DimensionRing Stability and Electronic Robustness
Target Compound DataAminothiazole 5 scaffold (Sulfur core): High metabolic stability
Comparator Or Baseline2-Aminoxazole-5-carboxamide (Oxygen isostere): Higher susceptibility to hydrolysis
Quantified DifferenceEnhanced half-life and resistance to enzymatic cleavage for the thiazole core
ConditionsIn vivo pharmacokinetic profiling of heterocyclic kinase inhibitors

Ensures that downstream drug candidates maintain the necessary pharmacokinetic durability required for clinical success.

Scalable Manufacturing of Dasatinib and Pan-Src Inhibitors

Aminothiazole 5 is the mandatory starting material for synthesizing the dasatinib core, allowing manufacturers to utilize highly efficient, regioselective Hantzsch condensation routes that bypass cryogenic lithiation [1].

Development of Next-Generation Bcr-Abl Mutational Overcomers

Because the C5-carboxamide vector perfectly aligns with the kinase hinge region, this scaffold is the preferred foundation for designing inhibitors that target imatinib-resistant Bcr-Abl mutations (e.g., T315I) [2].

Synthesis of Anti-Prion and Neurodegenerative Therapeutics

Beyond oncology, the Aminothiazole 5 core is a proven privileged scaffold in the development of therapeutics for prion diseases, where its specific electronic properties and hydrogen-bonding capabilities are critical for target engagement [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

254.06261751 g/mol

Monoisotopic Mass

254.06261751 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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